molecular formula C16H14ClN3O3 B11607088 Ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxopyridazine-3-carboxylate

Ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxopyridazine-3-carboxylate

Cat. No.: B11607088
M. Wt: 331.75 g/mol
InChI Key: YWEGFRDECWSMHF-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, a cyano group, and a carboxylate ester

Preparation Methods

The synthesis of ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 3-chloro-4-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyridazine ring. The final step involves esterification to introduce the ethyl carboxylate group. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and chloro groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with similar compounds such as:

    Ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate: This compound shares a similar core structure but may have different substituents that alter its properties.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a pyridazine ring, leading to different chemical and biological properties.

    1-(3-Chloro-4-methylphenyl)-1-ethyl-3-(3-ethylphenyl)urea: This compound contains a urea functional group, which can influence its reactivity and interactions.

The uniqueness of ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C16H14ClN3O3

Molecular Weight

331.75 g/mol

IUPAC Name

ethyl 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxopyridazine-3-carboxylate

InChI

InChI=1S/C16H14ClN3O3/c1-4-23-16(22)14-10(3)12(8-18)15(21)20(19-14)11-6-5-9(2)13(17)7-11/h5-7H,4H2,1-3H3

InChI Key

YWEGFRDECWSMHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C(=C1C)C#N)C2=CC(=C(C=C2)C)Cl

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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